3-Thiophenecarboxylicacid,tetrahydro-5-methyl-4-oxo-(9CI)

CAS No.: 80880-77-9

Cat. No.: VC18473073

Molecular Formula: C6H8O3S

Molecular Weight: 160.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80880-77-9 |

|---|---|

| Molecular Formula | C6H8O3S |

| Molecular Weight | 160.19 g/mol |

| IUPAC Name | 5-methyl-4-oxothiolane-3-carboxylic acid |

| Standard InChI | InChI=1S/C6H8O3S/c1-3-5(7)4(2-10-3)6(8)9/h3-4H,2H2,1H3,(H,8,9) |

| Standard InChI Key | OBONHXMGQCRBEB-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(=O)C(CS1)C(=O)O |

Introduction

Chemical Identity and Structural Characterization

Molecular Structure and Nomenclature

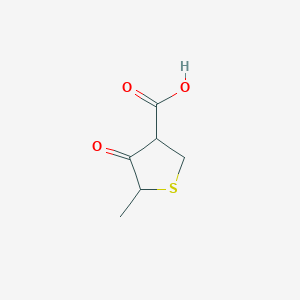

The IUPAC name for this compound is 5-methyl-4-oxothiolane-3-carboxylic acid, reflecting its tetrahydrothiophene (thiolane) core substituted with a methyl group at position 5, a ketone at position 4, and a carboxylic acid at position 3 . The thiolane ring adopts a partially saturated conformation, reducing aromaticity compared to parent thiophene derivatives while retaining sulfur’s electronic contributions.

Structural Highlights:

-

Core Framework: Tetrahydrothiophene (thiolane) ring system.

-

Functional Groups:

-

Carboxylic acid (-COOH) at C3.

-

Ketone (=O) at C4.

-

Methyl (-CH) substituent at C5.

-

-

Stereochemistry: The tetrahydro configuration introduces potential stereoisomerism, though specific stereochemical data remain underexplored in available literature .

Molecular Data Table:

Synthesis and Preparation

Key Challenges:

-

Regioselectivity: Ensuring precise substitution at C3, C4, and C5 requires controlled reaction conditions.

-

Yield Optimization: Reported yields for similar compounds are modest (~20–40%), necessitating catalyst screening or flow chemistry approaches .

Physicochemical Properties

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include at ~1700 cm (carboxylic acid and ketone) and at ~600 cm .

-

NMR (Predicted):

Reactivity and Functional Applications

Chemical Reactivity

-

Acid-Base Behavior: The carboxylic acid group (pKa ~4.1 ) enables salt formation with bases, enhancing solubility for pharmaceutical formulations .

-

Nucleophilic Acyl Substitution: Reactivity at the carbonyl groups facilitates amide or ester synthesis, relevant to polymer and drug design .

-

Redox Activity: The ketone group is reducible to secondary alcohols, offering pathways to diversifed analogs.

Applications in Research

-

Pharmaceutical Intermediates: Potential building block for protease inhibitors or anti-inflammatory agents due to structural mimicry of natural substrates .

-

Materials Science: Incorporation into conductive polymers (e.g., polythiophenes) for optoelectronic devices, leveraging sulfur’s electron-rich nature .

-

Catalysis: As a ligand in transition metal complexes for asymmetric synthesis .

Comparative Analysis with Related Compounds

3-Thiophenecarboxylic Acid (CAS 88-13-1)

Future Directions and Research Opportunities

-

Stereoselective Synthesis: Exploring asymmetric catalysis to access enantiopure forms for chiral drug development .

-

Biological Screening: Evaluating antimicrobial or anticancer activity through high-throughput assays .

-

Polymer Chemistry: Developing novel copolymers for flexible electronics or biodegradable materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume